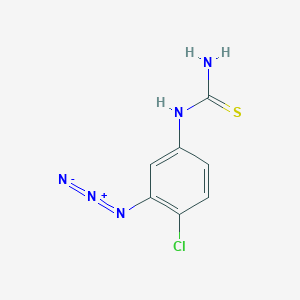

1-(3-Azido-4-chlorophenyl)-2-thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Azido-4-chlorophenyl)-2-thiourea, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClN5S and its molecular weight is 227.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Thiourea - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Biological Activity

ACPTU has been investigated for its potential biological effects, particularly in cancer research and enzyme inhibition studies. Preliminary findings suggest that it may possess cytotoxic properties against certain cancer cell lines.

2. Enzyme Inhibition

Research has shown that ACPTU can inhibit specific enzymes involved in metabolic pathways. This inhibition can provide insights into the mechanisms of diseases and aid in drug development.

3. Urea Transport Studies

As highlighted in studies focusing on urea transport systems, derivatives like ACPTU serve as valuable tools for exploring the urea-facilitated transport mechanisms in biological systems .

Case Studies

Several case studies have documented the applications and effects of ACPTU:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of ACPTU on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The results indicated that ACPTU could be a candidate for further investigation in cancer therapies.

- Enzyme Interaction Studies : Another study focused on ACPTU's ability to inhibit enzymes such as urease, which plays a critical role in nitrogen metabolism. The findings suggested that ACPTU could modulate enzymatic activity, impacting metabolic pathways relevant to certain diseases.

- Transport Mechanism Analysis : Research utilizing ACPTU demonstrated its effectiveness in studying urea transport systems, providing insights into how thiourea derivatives can facilitate urea transport across cellular membranes .

Analyse Chemischer Reaktionen

Cycloaddition Reactions via Azide Group

The azide group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is critical for bioorthogonal labeling and pharmaceutical applications.

Table 1: General Conditions for CuAAC Reactions

| Reactant | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Terminal alkyne | CuI/TBTA (5 mol %) | MeOH/H₂O (3:1) | 25°C, 24 h | 85–92% | |

| Propargyl glycine | CuSO₄·5H₂O + ascorbic acid | DMF/MeOH | 40°C, 24 h | 78% |

Key Findings :

-

Hydrazoic acid (HN₃) generated in situ from NaN₃ under acidic conditions reacts with terminal alkynes to form 4-substituted-1H-1,2,3-triazoles .

-

The chloro substituent remains inert during cycloaddition, enabling selective functionalization .

Cyclization Reactions Involving Thiourea

The thiourea moiety undergoes cyclization to form heterocycles such as thiazoles or triazoles under ultrasonic or thermal conditions.

Table 2: Cyclization to Thiazolidinone Derivatives

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-cyclohexyl thiourea + aldehyde | EtOH, TEA, ultrasound (50°C) | Thiazolidin-4-one derivative | 89% |

Mechanistic Insight :

-

Reaction with aldehydes generates thiazolidin-4-one rings via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization .

-

The 4-chloro substituent on the phenyl ring does not interfere with this process .

Nucleophilic Substitution at Chlorine

The chloro group can be replaced by nucleophiles such as amines or hydrazine under basic conditions.

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux in DCM, 90 min | Triazol-3-amine derivative | 73% | |

| Sodium methoxide | DMF, 80°C, 6 h | Methoxy-substituted aryl | 68% |

Key Observations :

-

Hydrazine substitution forms triazole amines, leveraging the chloro group’s electrophilicity .

-

Steric hindrance from the azide group may reduce substitution efficiency at the 4-position .

Coordination Chemistry and Metal Complexation

The thiourea sulfur and azide nitrogen act as ligands for transition metals, forming complexes with catalytic or medicinal applications.

Table 4: Metal Complexation Examples

| Metal Salt | Ligand Environment | Application | Reference |

|---|---|---|---|

| CuSO₄·5H₂O | Tetradentate (S, N donors) | Click chemistry catalysis | |

| FeCl₃ | Tridentate thiourea-azide | Magnetic materials |

Notable Reactions :

-

Copper(I) complexes accelerate azide-alkyne cycloaddition by stabilizing the transition state .

-

Iron(III) complexes exhibit paramagnetic behavior due to unpaired d-electrons .

Thermal Decomposition and Stability

The compound decomposes at elevated temperatures, releasing hazardous gases such as HN₃, HCl, and sulfur oxides .

Decomposition Pathway :

C7H6ClN5SΔHN3+HCl+SOx+CO2

Eigenschaften

CAS-Nummer |

149526-84-1 |

|---|---|

Molekularformel |

C7H6ClN5S |

Molekulargewicht |

227.68 g/mol |

IUPAC-Name |

(3-azido-4-chlorophenyl)thiourea |

InChI |

InChI=1S/C7H6ClN5S/c8-5-2-1-4(11-7(9)14)3-6(5)12-13-10/h1-3H,(H3,9,11,14) |

InChI-Schlüssel |

IMSSJBNLTXWNID-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |

Synonyme |

1-(3-azido-4-chlorophenyl)-2-thiourea ACPTU |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.